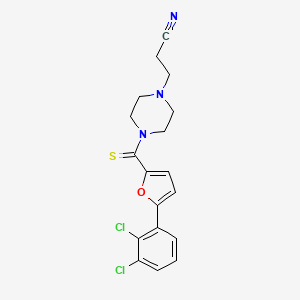![molecular formula C15H18BrN5O2S B2558934 5-Bromo-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrimidin-2-amine CAS No. 2379975-15-0](/img/structure/B2558934.png)
5-Bromo-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrimidin-2-amine, commonly known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPIP is a pyrimidine-based small molecule that has shown promise in various preclinical studies for the treatment of cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of BPIP is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins that play a role in cancer cell growth and inflammation. BPIP has also been found to interact with specific receptors in the brain that are involved in the aggregation of amyloid beta and alpha-synuclein proteins, which are implicated in Alzheimer's disease and Parkinson's disease, respectively.
Biochemical and Physiological Effects
BPIP has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and inhibition of protein aggregation in the brain. BPIP has also been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the advantages of using BPIP in lab experiments is its low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using BPIP is its limited solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the research and development of BPIP. One potential direction is to optimize the synthesis method to improve the yield and purity of BPIP. Another potential direction is to study the pharmacokinetics and pharmacodynamics of BPIP in vivo to better understand its efficacy and safety. Additionally, further studies are needed to investigate the potential of BPIP in treating other diseases, such as autoimmune disorders and infectious diseases.
合成法
The synthesis of BPIP involves the reaction of 2-aminopyrimidine with 4-(pyridin-3-ylsulfonyl)piperidine and 5-bromo-2-chloropyrimidine under specific reaction conditions. The resulting compound is then purified by column chromatography to obtain pure BPIP.
科学的研究の応用
BPIP has been studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. In cancer, BPIP has shown promising results in inhibiting the growth of various cancer cells, including breast cancer, prostate cancer, and melanoma. BPIP has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis and colitis. In neurological disorders, BPIP has shown potential in treating Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
特性
IUPAC Name |
5-bromo-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O2S/c16-13-9-19-15(20-10-13)18-8-12-3-6-21(7-4-12)24(22,23)14-2-1-5-17-11-14/h1-2,5,9-12H,3-4,6-8H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGBGQAPUVCGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC2=NC=C(C=N2)Br)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-3-[(2,5-dichloro-4-methylthiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2558853.png)
![ethyl 2-[(4-chlorobenzoyl)amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2558854.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2558855.png)
![4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2558856.png)

![7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2558863.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide](/img/structure/B2558866.png)
![Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate](/img/structure/B2558868.png)
![2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2558869.png)

![N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide](/img/structure/B2558874.png)